4,5-Dibenzoylcyclohexene

描述

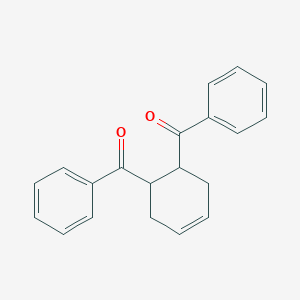

4,5-Dibenzoylcyclohexene is a cyclohexene derivative featuring two benzoyl (C₆H₅CO-) substituents at the 4 and 5 positions of the six-membered ring. This compound is characterized by its electron-withdrawing aromatic substituents, which influence its electronic and steric properties.

属性

CAS 编号 |

5465-44-1 |

|---|---|

分子式 |

C20H18O2 |

分子量 |

290.4 g/mol |

IUPAC 名称 |

(6-benzoylcyclohex-3-en-1-yl)-phenylmethanone |

InChI |

InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-12,17-18H,13-14H2 |

InChI 键 |

VJAXJFWMMZTLLB-UHFFFAOYSA-N |

规范 SMILES |

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 4,5-Dibenzoylcyclohexene with three structurally or functionally related compounds: 4,5-Dibromocyclohexene , 2-phenyl-4H-3,1-benzoxazin-4-one , and caffeic acid (3,4-dihydroxybenzeneacrylic acid) . Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The benzoyl groups in this compound introduce significant steric hindrance and electron-withdrawing effects, which may slow electrophilic additions compared to the smaller, less bulky bromine atoms in 4,5-Dibromocyclohexene. Bromine’s electronegativity facilitates substitution or elimination reactions, whereas benzoyl groups favor stabilization of radical or conjugated intermediates . 2-Phenyl-4H-3,1-benzoxazin-4-one shares a benzoyl moiety but within a heterocyclic framework, enabling cyclocondensation reactions (e.g., with amines to form quinazolinones) .

Functional Diversity: Caffeic acid diverges significantly due to its phenolic and carboxylic acid groups, enabling antioxidant activity and metal chelation, unlike the non-polar aromatic systems of this compound or 4,5-Dibromocyclohexene .

Solubility and Applications :

- This compound’s bulky aromatic structure likely limits solubility in polar solvents, favoring use in hydrophobic matrices (e.g., polymers). In contrast, 4,5-Dibromocyclohexene’s smaller size and halogen substituents enhance reactivity in cross-coupling or ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。